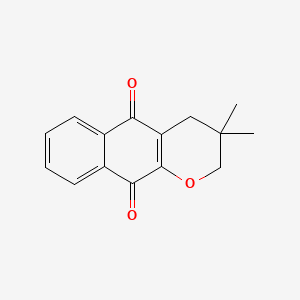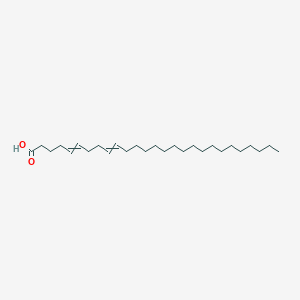
Heptacosa-5,9-dienoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Heptacosa-5,9-dienoic acid is a very long-chain fatty acid with the molecular formula C27H50O2 It is characterized by the presence of two double bonds located at the 5th and 9th positions of the heptacosane chain
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Heptacosa-5,9-dienoic acid can be synthesized through various methods, including the elongation of shorter fatty acids and the introduction of double bonds at specific positions. One common method involves the use of palladium-catalyzed cross-coupling reactions to introduce the double bonds. The reaction conditions typically include the use of palladium catalysts, ligands, and appropriate solvents under controlled temperatures and pressures.
Industrial Production Methods: In industrial settings, this compound can be produced through the hydrogenation of natural oils followed by selective dehydrogenation to introduce the double bonds. This process often involves the use of metal catalysts and high-pressure hydrogenation reactors.
Análisis De Reacciones Químicas
Types of Reactions: Heptacosa-5,9-dienoic acid undergoes various chemical reactions, including:
Oxidation: The double bonds can be oxidized to form epoxides or hydroxylated products.
Reduction: The double bonds can be reduced to form saturated heptacosanoic acid.
Substitution: The carboxylic acid group can undergo esterification or amidation reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or osmium tetroxide are commonly used.
Reduction: Hydrogen gas in the presence of a palladium or platinum catalyst.
Substitution: Alcohols or amines in the presence of acid catalysts for esterification or amidation.
Major Products:
Oxidation: Epoxides, diols, or hydroxylated fatty acids.
Reduction: Heptacosanoic acid.
Substitution: Esters or amides of this compound.
Aplicaciones Científicas De Investigación
Heptacosa-5,9-dienoic acid has several scientific research applications, including:
Chemistry: Used as a precursor for the synthesis of complex molecules and polymers.
Biology: Studied for its role in cell membrane structure and function.
Medicine: Investigated for its potential anti-inflammatory and anticancer properties.
Industry: Utilized in the production of lubricants, surfactants, and bio-based materials.
Mecanismo De Acción
The mechanism of action of heptacosa-5,9-dienoic acid involves its interaction with cellular membranes and enzymes. The double bonds in the fatty acid chain allow it to integrate into lipid bilayers, affecting membrane fluidity and function. Additionally, it can act as a ligand for specific enzymes, modulating their activity and influencing metabolic pathways.
Comparación Con Compuestos Similares
Heptacosa-5,9-dienoic acid can be compared with other long-chain fatty acids such as:
Heptacosanoic acid: A saturated fatty acid with no double bonds.
Eicosapentaenoic acid: A polyunsaturated fatty acid with five double bonds.
Docosahexaenoic acid: A polyunsaturated fatty acid with six double bonds.
Uniqueness: this compound is unique due to its specific double bond positions and long carbon chain, which confer distinct physical and chemical properties compared to other fatty acids.
Propiedades
Número CAS |
129596-73-2 |
|---|---|
Fórmula molecular |
C27H50O2 |
Peso molecular |
406.7 g/mol |
Nombre IUPAC |
heptacosa-5,9-dienoic acid |
InChI |
InChI=1S/C27H50O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-25-26-27(28)29/h18-19,22-23H,2-17,20-21,24-26H2,1H3,(H,28,29) |
Clave InChI |
QHCUSXRHMXVISV-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCCCCCCCC=CCCC=CCCCC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![L-Proline, 1-[(2S)-2,6-bis[[(phenylmethoxy)carbonyl]amino]hexyl]-](/img/structure/B14270270.png)

![(1E)-1-{[2-(Diaminomethyl)phenyl]imino}propan-2-one](/img/structure/B14270279.png)

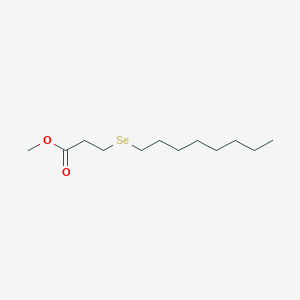
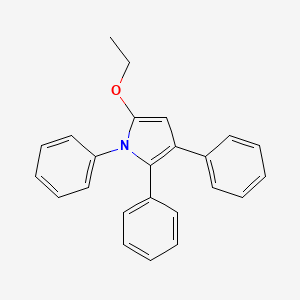
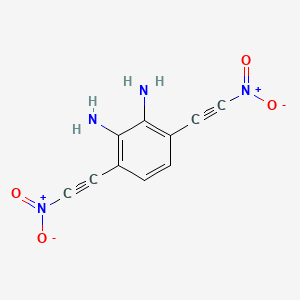



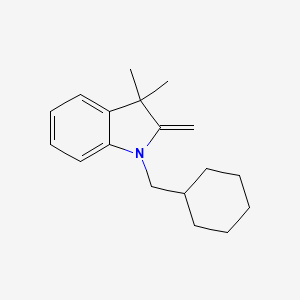
![N~1~,N~2~-Bis[2,6-di(propan-2-yl)phenyl]ethanediamide](/img/structure/B14270338.png)
